L-645164
Descripción
Propiedades
Número CAS |
85551-06-0 |
|---|---|
Fórmula molecular |
C22H23FO3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C22H23FO3/c1-13-8-14(2)19(6-5-18-11-17(24)12-22(25)26-18)20(9-13)16-4-7-21(23)15(3)10-16/h4-10,17-18,24H,11-12H2,1-3H3/b6-5+/t17-,18-/m1/s1 |
Clave InChI |
BNIBDNOALUGLCI-PJHKVULZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
L-645164: An In-Depth Technical Guide on its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is a synthetically derived, monofluorinated-biphenyl compound that has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme plays a crucial role as the rate-limiting step in the mevalonate (B85504) pathway, the metabolic cascade responsible for cholesterol biosynthesis. By competitively inhibiting HMG-CoA reductase, L-645,164 effectively curtails the production of mevalonate, a key precursor to cholesterol. This mechanism of action positions L-645,164 within the statin class of drugs, which are widely utilized for their lipid-lowering properties in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the biological activity, function, and available data on L-645,164.
Mechanism of Action: Inhibition of HMG-CoA Reductase
The primary biological function of L-645,164 is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids. By binding to the active site of HMG-CoA reductase, L-645,164 blocks the substrate (HMG-CoA) from binding, thereby halting the downstream production of cholesterol.
The cellular response to decreased intracellular cholesterol levels involves a feedback mechanism that upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[2][3] This leads to an increased uptake of LDL cholesterol from the bloodstream, resulting in a reduction of circulating LDL cholesterol levels.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by L-645,164.
Quantitative Data
| Parameter | Value | Species | Dosage | Study Duration | Notes |
| Peak Plasma Level | > 5 µg/mL | Dog | 50 mg/kg/day | 14 weeks | Associated with systemic toxicity at this high dose. |
| In Vivo Effect | Substantial decrease in circulating serum cholesterol | Dog | Not specified | Not specified | Demonstrates the primary pharmacological effect of the compound.[4] |
| Toxicity | Subcapsular lenticular opacities, increased serum alanine (B10760859) aminotransferase, CNS lesions | Dog | 50 mg/kg/day | 14 weeks | The CNS lesions were noted to be potentially unique to the monofluorinated-biphenyl structure of L-645,164.[1] |
Experimental Protocols
Detailed experimental protocols specifically for L-645,164 are not published. However, a standard HMG-CoA reductase activity assay can be employed to determine its inhibitory potency (e.g., IC50). The following is a generalized protocol based on commercially available assay kits.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
L-645,164 (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer
-
Enzyme Control: Assay buffer, NADPH solution, HMG-CoA reductase enzyme
-
Inhibitor Wells: Assay buffer, NADPH solution, various concentrations of L-645,164, HMG-CoA reductase enzyme
-
Positive Control: Assay buffer, NADPH solution, positive control inhibitor, HMG-CoA reductase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HMG-CoA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Normalize the inhibitor well rates to the enzyme control rate to determine the percent inhibition for each concentration of L-645,164.
-
Plot the percent inhibition against the logarithm of the L-645,164 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
L-645,164: A Technical Overview of a Synthetic HMG-CoA Reductase Inhibitor
DISCLAIMER: L-645,164 is an experimental compound investigated in the late 1980s and early 1990s. Publicly available information is limited, primarily focusing on toxicology rather than comprehensive discovery and development history. This guide synthesizes the available data and provides context based on standard pharmaceutical research practices of the era.
Introduction
L-645,164 is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Structurally, it is distinguished as a monofluorinated-biphenyl compound, setting it apart from the fermentation-derived or semi-synthetic statins of its time, such as lovastatin (B1675250) and simvastatin. Developed by Merck, L-645,164 was investigated as a potential agent for lowering circulating serum cholesterol. However, its development was halted due to significant toxicity findings in preclinical animal studies, which highlighted challenges related to its unique chemical structure and resulting high plasma concentrations. This document provides a technical summary of its discovery, mechanism of action, and key experimental findings.
Discovery and History
The development of L-645,164 occurred within the broader scientific effort to find potent and safe inhibitors of HMG-CoA reductase to treat hypercholesterolemia. Following the success of the first statins, research expanded to explore entirely synthetic chemical scaffolds that could achieve the same therapeutic effect. L-645,164 emerged from these efforts as a structurally novel candidate with a distinct fluorinated-biphenyl core. While specific details of its initial synthesis and screening are not widely published, it was identified as a potent inhibitor. Subsequent preclinical evaluation, particularly in canine models, revealed a significant toxicity profile that was unique to its chemical class and ultimately prevented its further development.
Mechanism of Action
L-645,164 functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic synthesis of cholesterol. By binding to the active site of HMG-CoA reductase, L-645,164 blocks the endogenous substrate, leading to a reduction in intracellular cholesterol production. This depletion of hepatic cholesterol triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Caption: Mechanism of action of L-645,164 in the cholesterol biosynthesis pathway.
Preclinical Toxicology Data
The most detailed publicly available data for L-645,164 comes from a 14-week toxicology study in beagle dogs. These studies were designed to assess the safety profile of the compound upon repeated oral administration.
Table 1: Summary of 14-Week Oral Toxicology Study in Beagle Dogs
| Parameter | Details |
| Species | Beagle Dog |
| Duration | 14 Weeks |
| Dosages Administered | 2, 10, or 50 mg/kg/day |
| Control Group | Concurrent control group receiving no compound |
| Peak Plasma Concentration (at 50 mg/kg/day) | > 5 µg/mL |
| Key Toxicological Findings | - Subcapsular lenticular opacities (cataracts) at 50 mg/kg/day.- Spongiform degeneration of the central nervous system (optic and acoustic-vestibular tracts).- Transient increases in serum alanine (B10760859) aminotransferase (ALT) in one animal. |
Source: Data synthesized from the 1991 study by Gerson et al. in Fundamental and Applied Toxicology.
Experimental Protocols
While the exact, proprietary protocols for L-645,164 are not published, the methodologies can be reconstructed based on standard practices for HMG-CoA reductase inhibitor testing and canine toxicology studies from that period.
In Vitro HMG-CoA Reductase Inhibition Assay (Hypothetical Protocol)
This protocol describes a typical method to determine the inhibitory potency (IC50) of a compound against the HMG-CoA reductase enzyme.
-
Principle: The assay measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.
-
Reagents:
-
Partially purified rat liver HMG-CoA reductase.
-
HMG-CoA substrate solution.
-
NADPH solution.
-
Potassium phosphate (B84403) buffer with dithiothreitol (B142953) (DTT).
-
L-645,164 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
A reaction mixture is prepared containing buffer, NADPH, and the HMG-CoA reductase enzyme preparation.
-
Varying concentrations of L-645,164 (or vehicle control) are added to the reaction mixture and pre-incubated for 10-15 minutes at 37°C.
-
The reaction is initiated by the addition of the HMG-CoA substrate.
-
The decrease in absorbance at 340 nm is immediately monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition at each concentration of L-645,164 is determined relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Caption: Generalized experimental workflow for an in vitro HMG-CoA reductase inhibition assay.
14-Week Canine Oral Toxicology Study (Hypothetical Protocol)
This protocol outlines a standard approach for a sub-chronic toxicity study in a non-rodent species.
-
Principle: To evaluate the safety profile of L-645,164 after repeated daily oral administration over 14 weeks.
-
Animal Model: Purpose-bred beagle dogs, housed individually with controlled diet and environmental conditions.
-
Experimental Design:
-
Animals are randomly assigned to one of four groups: a vehicle control group and three dose groups (2, 10, and 50 mg/kg/day). Each group contains an equal number of male and female animals.
-
L-645,164 is administered orally (e.g., in gelatin capsules) once daily at the same time each day.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at specified intervals (e.g., weeks 4, 8, and 13) for hematology and serum chemistry analysis.
-
Ophthalmology: Detailed eye examinations are performed by a veterinary ophthalmologist at baseline and at the end of the study.
-
Pharmacokinetics: Blood samples are collected at predetermined time points after dosing on selected days to determine the plasma concentration of L-645,164.
-
Terminal Procedures: At the end of the 14-week period, animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
Conclusion
L-645,164 represents an early effort in the development of fully synthetic, non-statin HMG-CoA reductase inhibitors. While it demonstrated potency in its mechanism of action, its unique monofluorinated-biphenyl structure was associated with a significant and distinct toxicity profile in preclinical studies, particularly neurotoxicity and cataract formation in canines. These findings, attributed to high plasma drug exposure and the specific chemical properties of the molecule, led to the cessation of its development. The history of L-645,164 serves as an important case study in drug development, illustrating that high potency must be accompanied by an acceptable safety margin and that novel chemical scaffolds can present unforeseen toxicological challenges.
L-645164: An In-Depth Technical Guide on its Target Pathway and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By targeting this crucial enzyme, this compound effectively curtails the endogenous production of cholesterol, a mechanism central to the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the molecular pathway targeted by this compound, details on the enzyme kinetics of HMG-CoA reductase inhibition, and protocols for relevant experimental assays.
Target Pathway: Cholesterol Biosynthesis
The primary target of this compound is the cholesterol biosynthesis pathway, a complex and vital metabolic process. This pathway is responsible for the de novo synthesis of cholesterol and other essential isoprenoids. The key regulatory step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.
Signaling Pathway Diagram
The following diagram illustrates the initial and rate-limiting steps of the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Enzyme Kinetics of HMG-CoA Reductase Inhibition
For comparative purposes and to provide context for researchers in this field, the following table summarizes the enzyme kinetic data for several well-characterized HMG-CoA reductase inhibitors (statins).
| Inhibitor | IC50 (nM) | Ki (nM) | Type of Inhibition |
| Atorvastatin | 8 | - | Competitive |
| Simvastatin | 11 | 0.2 | Competitive |
| Pravastatin | 44 | - | Competitive |
| Rosuvastatin | 5 | 0.1 | Competitive |
| Fluvastatin | 28 | - | Competitive |
| Lovastatin | 24 | - | Competitive |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The inhibition of HMG-CoA reductase is typically assessed using in vitro enzyme assays. The most common method involves monitoring the consumption of the co-enzyme NADPH, which is oxidized to NADP+ during the reduction of HMG-CoA to mevalonate. This can be measured spectrophotometrically as a decrease in absorbance at 340 nm.
HMG-CoA Reductase Inhibition Assay Workflow
An In-Depth Technical Guide to the Synthesis and Chemical Properties of L-645,164
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645,164 is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, it holds significance for research in hypercholesterolemia and related cardiovascular diseases. Notably, its unique monofluorinated-biphenyl structure distinguishes it from many other HMG-CoA reductase inhibitors and has prompted investigations into its potential for treating central nervous system disorders. This technical guide provides a comprehensive overview of the synthesis and chemical properties of L-645,164, including detailed experimental protocols and an examination of its mechanism of action.
Chemical Properties and Data
L-645,164 is characterized by a substituted biphenyl (B1667301) moiety linked to a 3,5-dihydroxy-6-heptenoic acid side chain, a common feature among statins responsible for their competitive inhibition of HMG-CoA reductase. The presence of a fluorine atom on the biphenyl ring system is a key structural feature.
| Property | Value | Reference |
| IUPAC Name | (3R,5S,6E)-7-(4'-fluoro-3,3',5-trimethyl-[1,1'-biphenyl]-2-yl)-3,5-dihydroxyhept-6-enoic acid | [1] |
| Molecular Formula | C28H31FO4 | Derived from IUPAC Name |
| Molecular Weight | 466.54 g/mol | Derived from Molecular Formula |
| Appearance | Not explicitly stated; related compounds are solids | |
| Solubility | Not explicitly stated | |
| Stability | Not explicitly stated | |
| Inhibitory Activity (IC50) | Markedly enhanced by 3,5-methyl and 4'-fluoro substitution | [1] |
Synthesis of L-645,164
The synthesis of L-645,164 and its analogs, as described in the scientific literature, involves a multi-step process culminating in the formation of the characteristic biphenylheptenoic acid structure. The key steps are outlined below, based on the general synthetic strategies for this class of compounds.
Experimental Protocol: Synthesis of the Biphenyl Core
A crucial step in the synthesis is the formation of the substituted biphenyl core. While the specific, step-by-step protocol for L-645,164 is not publicly detailed, analogous syntheses of related biphenyl-containing HMG-CoA reductase inhibitors have been published. These generally involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between two appropriately functionalized benzene (B151609) rings. For L-645,164, this would involve the coupling of a di-substituted phenyl derivative with a fluorinated and methylated phenyl derivative.
Experimental Protocol: Attachment of the Heptenoic Acid Side Chain
Following the synthesis of the biphenyl core, the 3,5-dihydroxy-6-heptenoic acid side chain is introduced. This is typically achieved through a series of reactions starting with the formylation of the biphenyl intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction to build the carbon chain. Subsequent stereoselective reduction of a ketone intermediate is then carried out to create the desired (3R, 5S) dihydroxy stereochemistry, which is critical for the inhibitory activity of statins. The final step usually involves the hydrolysis of an ester to yield the carboxylic acid.
Mechanism of Action and Signaling Pathway
L-645,164 functions as a competitive inhibitor of HMG-CoA reductase. The dihydroxy acid portion of the molecule mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme. This binding prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. By blocking this rate-limiting step, L-645,164 effectively reduces the endogenous production of cholesterol.
The inhibition of HMG-CoA reductase leads to a cascade of downstream effects. A primary consequence is the upregulation of LDL receptor expression on the surface of hepatocytes. This increase in LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, further contributing to the lipid-lowering effect of the drug.
Caption: Competitive inhibition of HMG-CoA reductase by L-645,164.
Biological Activity
The biological activity of L-645,164 is primarily defined by its potent inhibition of HMG-CoA reductase. Structure-activity relationship studies have shown that the substitution pattern on the biphenyl ring is critical for its inhibitory potency. Specifically, the presence of methyl groups at the 3 and 5 positions, combined with a fluorine atom at the 4' position, significantly enhances its activity, making it a more potent inhibitor than earlier, unsubstituted biphenyl analogs[1].
Conclusion
L-645,164 is a synthetically complex and highly potent inhibitor of HMG-CoA reductase with a distinct monofluorinated-biphenyl structure. While detailed, publicly available experimental protocols for its synthesis are scarce, the general chemical strategies for constructing this class of molecules are well-established in the medicinal chemistry literature. Its mechanism of action is consistent with other statins, involving the competitive inhibition of a key enzyme in cholesterol biosynthesis. Further research into the unique pharmacological profile conferred by its chemical structure may reveal novel therapeutic applications beyond lipid-lowering.
References
Methodological & Application
Application Notes and Protocols for L-645164, a Potent HMG-CoA Reductase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-645164 is a potent synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of this enzyme leads to a reduction in the synthesis of mevalonate (B85504) and subsequent downstream products, including cholesterol.[1][2] This mechanism of action makes this compound and other statins valuable tools for studying cellular processes dependent on the mevalonate pathway, including cell proliferation, membrane integrity, and intracellular signaling. These notes provide a framework for designing and conducting cell culture experiments to evaluate the biological activity of this compound.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) of a representative synthetic HMG-CoA reductase inhibitor, simvastatin, in different cancer cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound in similar cell types.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Simvastatin | Hey (Ovarian Cancer) | MTT Assay | ~10 | [4] |
| Simvastatin | SKOV3 (Ovarian Cancer) | MTT Assay | ~8 | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., Hey, SKOV3, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective dose range.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Western Blot Analysis for Signaling Pathway Components
This protocol can be used to assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the MAPK and mTOR pathways.[4]
Materials:
-
Target cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of Akt, p42/44 MAPK, and HMGCR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Inhibition of the HMG-CoA reductase pathway by this compound and its downstream effects.
References
Preparing L-645,164 Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the validity and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of L-645,164, a potent inhibitor of HMG-CoA reductase.
L-645,164 is a synthetic, monofluorinated-biphenyl compound that has been identified as a powerful inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibitory action on this key enzyme makes it a valuable tool for in vitro and in vivo studies related to cholesterol metabolism and the therapeutic potential of HMG-CoA reductase inhibition.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for L-645,164 are summarized in the table below.
| Property | Value |
| CAS Number | 85493-98-7 |
| Molecular Formula | C₂₂H₂₃FO₃ |
| Molecular Weight | 354.42 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C for short-term (weeks) or -80°C for long-term (months) |
| Final Assay Concentration | Varies depending on the experimental system; typically in the nM to µM range. |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of L-645,164 in DMSO.
Materials:
-
L-645,164 powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM L-645,164 Stock Solution:
-
Calculate the required mass of L-645,164:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 354.42 g/mol × 1000 mg/g = 3.5442 mg
-
-
Therefore, you will need to weigh out approximately 3.54 mg of L-645,164.
-
-
Weighing the L-645,164:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh out the calculated mass of L-645,164 powder into a sterile, amber microcentrifuge tube.
-
Record the exact mass weighed.
-
-
Dissolving the L-645,164:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the L-645,164 powder.
-
To achieve a 10 mM concentration with the 3.5442 mg of L-645,164, you would add 1 mL of DMSO.
-
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once the L-645,164 is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Preparation of Working Solutions:
-
To prepare a working solution for your experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Important: The final concentration of DMSO in the experimental medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Visualizations
Signaling Pathway
L-645,164 inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.
Caption: Inhibition of the HMG-CoA Reductase Pathway by L-645,164.
Experimental Workflow
The following diagram illustrates the workflow for preparing the L-645,164 stock solution.
Caption: Workflow for Preparing L-645,164 Stock Solution.
L-645164: A Potent HMG-CoA Reductase Inhibitor for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
L-645164 is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its ability to effectively block the production of mevalonate, a critical precursor for cholesterol and other isoprenoids, makes it an invaluable tool compound for researchers in drug discovery and metabolic diseases. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate cholesterol metabolism and screen for novel therapeutic agents.
Mechanism of Action
This compound exerts its inhibitory effect by competing with the natural substrate, HMG-CoA, for the active site of the HMG-CoA reductase enzyme. This competitive inhibition effectively halts the conversion of HMG-CoA to mevalonic acid, leading to a downstream reduction in the synthesis of cholesterol and other non-steroidal isoprenoids.
Quantitative Data
Table 1: In Vivo Efficacy of this compound
| Species | Dose | Duration | Effect on Serum Cholesterol |
| Dog | Not Specified | Not Specified | Substantial Decrease |
Experimental Protocols
I. In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol describes a common method to determine the inhibitory activity of this compound on HMG-CoA reductase by measuring the decrease in NADPH absorbance.
Materials:
-
Purified HMG-CoA reductase enzyme
-
This compound
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired concentrations.
-
Prepare working solutions of HMG-CoA and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add NADPH solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
dot
Application Note: High-Throughput Screening for HMG-CoA Reductase Inhibitors Using L-645164 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. Inhibition of HMG-CoA reductase is a well-established therapeutic strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol. Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase. L-645164 is a potent, synthetic monofluorinated-biphenyl inhibitor of HMG-CoA reductase.[1] This application note provides a protocol for a high-throughput screening (HTS) assay to identify novel inhibitors of HMG-CoA reductase, using this compound as a reference or control compound. The assay is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the enzymatic reaction.
Principle of the Assay
The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. In the presence of an inhibitor, the rate of NADPH consumption is reduced, leading to a smaller decrease in absorbance. This principle can be adapted to a high-throughput format using microplates, enabling the rapid screening of large compound libraries.
Materials and Reagents
-
Human HMG-CoA Reductase (catalytic domain), recombinant
-
HMG-CoA
-
NADPH
-
This compound
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
Test compounds dissolved in DMSO
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Data Presentation
| Compound | Target | IC50 Value (nM) | Reference(s) |
| This compound | HMG-CoA Reductase | Not Available | |
| Atorvastatin | HMG-CoA Reductase | 8 | |
| Simvastatin | HMG-CoA Reductase | 11 | |
| Lovastatin | HMG-CoA Reductase | 23 | |
| Pravastatin | HMG-CoA Reductase | 44 | |
| Fluvastatin | HMG-CoA Reductase | 28 | |
| Rosuvastatin | HMG-CoA Reductase | 5 |
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer: Prepare a 1X solution of Assay Buffer (100 mM Potassium Phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT).
-
HMG-CoA Reductase Solution: Dilute the recombinant HMG-CoA reductase enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a stock solution of HMG-CoA in Assay Buffer.
-
Cofactor Solution: Prepare a stock solution of NADPH in Assay Buffer. Protect from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate microplate.
II. High-Throughput Screening Assay Protocol
This protocol is designed for a 384-well microplate format. Volumes can be adjusted for other plate formats.
-
Compound Dispensing: Add 1 µL of test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells of a UV-transparent 384-well microplate.
-
Enzyme Addition: Add 20 µL of the diluted HMG-CoA reductase solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 20 µL of a freshly prepared reaction mix containing HMG-CoA and NADPH in Assay Buffer to each well to initiate the reaction. Final concentrations in a 41 µL reaction volume should be optimized, but a starting point could be 10 µM HMG-CoA and 200 µM NADPH.
-
Kinetic Reading: Immediately place the microplate in a microplate spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
III. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Calculate the percent inhibition for each test compound concentration using the following formula:
Where:
-
V_compound is the reaction rate in the presence of the test compound.
-
V_DMSO is the reaction rate in the presence of DMSO (negative control).
-
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: HMG-CoA Reductase Signaling Pathway.
References
Measuring the Effects of L-645164 on HMG-CoA Reductase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. As such, it is a critical target for the development of cholesterol-lowering drugs. L-645164 has been identified as a potent inhibitor of HMG-CoA reductase.[1] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on HMG-CoA reductase activity, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Inhibitor Activity
| Inhibitor | Ki (nM) | IC50 (nM) |
| This compound | Data not available | Data not available |
| Pitavastatin | 1.7 | - |
| Simvastatin | 0.2[2] | - |
| Fluvastatin | - | 8[2] |
| Cerivastatin | 1.3 | - |
| Atorvastatin | - | 154 |
| Rosuvastatin | ~0.1 | 5.4 |
| Pravastatin | - | 44.1 |
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase.
Caption: Cholesterol Biosynthesis Pathway showing the inhibition of HMG-CoA Reductase by this compound.
Experimental Protocols
Principle of the HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials and Reagents
-
HMG-CoA Reductase enzyme (human, recombinant)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory effect of this compound on HMG-CoA reductase activity.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of HMG-CoA and NADPH in the assay buffer according to the manufacturer's instructions.
-
Prepare a working dilution of the HMG-CoA Reductase enzyme in cold assay buffer. Keep the enzyme on ice at all times.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add assay buffer, the desired concentration of this compound, and the diluted HMG-CoA Reductase enzyme to each well.
-
Positive Control (No Inhibition): Add assay buffer, the solvent vehicle (e.g., DMSO), and the diluted HMG-CoA Reductase enzyme.
-
Negative Control (No Enzyme): Add assay buffer and the solvent vehicle, but no enzyme.
-
Inhibitor Control: Add assay buffer, a known inhibitor like pravastatin, and the diluted HMG-CoA Reductase enzyme.
-
The final volume in each well should be consistent (e.g., 180 µL before adding substrates).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH solution to each well (e.g., 20 µL to bring the final volume to 200 µL).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of NADPH consumption (reaction velocity):
-
For each well, determine the linear portion of the absorbance vs. time curve.
-
The rate is the change in absorbance per minute (ΔAbs/min).
-
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of HMG-CoA reductase activity.
-
Conclusion
This document provides a framework for the detailed investigation of this compound as an inhibitor of HMG-CoA reductase. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to quantify the inhibitory potency of this compound. While a specific IC50 value for this compound is not currently available in the public domain, the comparative data for other statins offer a valuable benchmark for interpreting experimental findings. Careful adherence to the described protocols will ensure the generation of robust and reliable data, contributing to a better understanding of the pharmacological profile of this compound.
References
Troubleshooting & Optimization
Troubleshooting L-645164 experimental results
Welcome to the technical support center for L-645164. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results involving this potent HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro HMG-CoA reductase activity is not inhibited as expected after applying this compound. What could be the issue?
A1: Several factors could contribute to lower-than-expected inhibition. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Degradation can occur with improper storage. Ensure it has been stored at the recommended temperature and protected from light.
-
Solubility: this compound is a lipophilic molecule. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Precipitates, even if not visible, can significantly lower the effective concentration. Consider a brief sonication of your stock solution.
-
Assay Conditions:
-
Enzyme Concentration: Ensure you are using an appropriate concentration of HMG-CoA reductase in your assay. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition.
-
Substrate Concentration: The inhibitory effect of competitive inhibitors can be overcome by high concentrations of the substrate (HMG-CoA). Check that your substrate concentration is not excessively high, as this will increase the apparent IC50 of the inhibitor.
-
Incubation Time: Ensure sufficient pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for binding to occur.
-
Q2: I am observing significant off-target effects in my cell-based assays. How can I confirm these are specific to this compound's inhibition of HMG-CoA reductase?
A2: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Rescue Experiments: A key experiment is to "rescue" the phenotype by providing a downstream product of the inhibited pathway. In the case of HMG-CoA reductase, you can supplement your cell culture media with mevalonate (B85504), the product of the HMG-CoA reductase reaction. If the observed phenotype is reversed by mevalonate, it strongly suggests the effect is due to on-target inhibition of the mevalonate pathway.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other HMG-CoA reductase inhibitors that have a different chemical structure, such as statins (e.g., lovastatin, simvastatin). If the phenotype is consistent across different inhibitor classes, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target effect (e.g., cholesterol synthesis inhibition) and the off-target phenotype. If the off-target effect only occurs at concentrations significantly higher than the IC50 for HMG-CoA reductase inhibition, it is likely an off-target effect.
Q3: I am planning an in vivo study with this compound in a canine model. What potential toxicities should I be aware of?
A3: Based on a 14-week study in beagle dogs, this compound has been associated with specific toxicities, particularly at higher doses.[1] It is important to note that the observed central nervous system (CNS) lesions appear to be related to its unique monofluorinated-biphenyl chemical structure and may not be a class effect of all HMG-CoA reductase inhibitors.[1]
Key potential toxicities include:
-
Ocular Effects: Subcapsular lenticular opacities (cataracts) were observed in dogs receiving 50 mg/kg/day.[1]
-
Hepatotoxicity: Increases in serum alanine (B10760859) aminotransferase (ALT) activity, indicative of liver damage, were seen in at least one dog at the 50 mg/kg/day dose.[1]
-
Central Nervous System (CNS) Lesions: Vacuolation in specific areas of the brain and spinal cord were noted.[1]
It is crucial to conduct thorough toxicological monitoring, including regular ophthalmological exams and liver function tests, during in vivo studies.
Experimental Protocols & Data
In Vivo Toxicity Study of this compound in Beagle Dogs
This section summarizes the methodology and key findings from a 14-week oral toxicity study of this compound in beagle dogs.[1]
Methodology:
-
Subjects: Beagle dogs.
-
Dosage Groups: 2, 10, or 50 mg/kg/day.
-
Administration: Oral.
-
Duration: 14 weeks.
-
Parameters Monitored: Clinical signs, serum chemistry (including alanine aminotransferase), and histopathology of various tissues, including the lens and central nervous system.
Quantitative Data Summary:
| Dosage Group (mg/kg/day) | Peak Plasma Drug Level (µg/ml) | Key Observations |
| 2 | Not reported | No significant lesions reported. |
| 10 | Not reported | No significant lesions reported. |
| 50 | > 5 | Subcapsular lenticular opacities (6 out of 8 dogs), increased serum ALT in one dog, CNS lesions (vacuolation).[1] |
Visual Guides
Signaling Pathway: HMG-CoA Reductase and this compound Inhibition
Caption: The mevalonate pathway and the inhibitory action of this compound on HMG-CoA reductase.
Experimental Workflow: Troubleshooting In Vitro Inhibition Assays
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
L-645164 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-645164. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and structurally unique synthetic monofluorinated-biphenyl that acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, this compound effectively blocks the production of mevalonate, a crucial precursor for cholesterol synthesis.
Q2: What is the primary signaling pathway affected by this compound?
This compound directly inhibits the HMG-CoA reductase enzyme, which is a key component of the cholesterol biosynthesis pathway. This pathway is essential for producing cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What solvents are recommended?
For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). It is crucial to use anhydrous (dry) solvents, as the presence of water can significantly decrease the solubility of hydrophobic compounds.
Q4: My this compound is precipitating when I dilute my stock solution in aqueous media for my experiment. What can I do?
Precipitation upon dilution of a DMSO or ethanol stock solution into aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the aqueous buffer, try a serial dilution approach. First, dilute the stock into a smaller volume of the aqueous buffer and vortex thoroughly before adding it to the final volume.
-
Use a Surfactant: For in vitro assays that do not involve live cells, adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 (at a low concentration, e.g., 0.01-0.05%) to the aqueous buffer can help maintain the solubility of the compound.
-
Incorporate a Co-solvent: In some cases, including a small percentage of an organic co-solvent (like ethanol) in the final aqueous solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system, especially in cell-based assays.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve precipitated compound.
Data Presentation: Solubility of HMG-CoA Reductase Inhibitors
The following table summarizes the solubility of other well-known HMG-CoA reductase inhibitors. This data can serve as a general guide for handling this compound.
| Compound | Solvent | Solubility |
| Mevastatin | DMSO | ≥15.95 mg/mL |
| Ethanol | ≥3.29 mg/mL | |
| Water | Insoluble | |
| Simvastatin | DMSO | 50 mM (approx. 20.93 mg/mL) |
| Ethanol | 75 mM (approx. 31.39 mg/mL) | |
| Biphenyl (B1667301) | Water | Sparingly soluble |
| Organic Solvents | Good solubility (e.g., Benzene, Toluene, Hexane) |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound
This protocol is a general guideline based on the properties of similar compounds. Optimization may be required.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm the Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If solubility is still an issue, gently warm the solution to 37°C for a short period (5-10 minutes) and vortex again.
-
Brief sonication can also be used to aid dissolution.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Important Considerations:
-
Always use high-quality, anhydrous solvents.
-
Prepare fresh dilutions for each experiment from the frozen stock solution.
-
When diluting the stock solution into aqueous buffers, add the stock solution to the buffer and mix immediately to minimize precipitation.
-
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Always run a vehicle control (buffer with the same concentration of DMSO) in your experiments.
Technical Support Center: Optimizing L-645164 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-645164, a potent inhibitor of HMG-CoA reductase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[3] By inhibiting HMG-CoA reductase, this compound effectively reduces the production of mevalonate and its downstream products.
Q2: What is the reported IC50 value for this compound?
A2: The inhibitory potency of this compound against HMG-CoA reductase has been reported with a pIC50 of 8.4, which corresponds to an IC50 value of approximately 4 nM.[4]
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Inhibition of HMG-CoA reductase by this compound leads to a decrease in the synthesis of cholesterol and non-sterol isoprenoids. This depletion of intracellular sterols can trigger a feedback mechanism, leading to the upregulation of the sterol regulatory element-binding protein (SREBP) pathway. Activated SREBPs increase the transcription of genes involved in cholesterol homeostasis, including the gene for the low-density lipoprotein (LDL) receptor, which enhances the uptake of cholesterol from the extracellular environment.[5]
Q4: In which solvent should I dissolve this compound?
A4: For in vitro assays, this compound can typically be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in the assay medium is low (e.g., ≤ 0.5% for DMSO) to avoid solvent-induced toxicity or off-target effects.[6]
Data Presentation
Table 1: Inhibitory Potency of this compound against HMG-CoA Reductase
| Parameter | Value | Reference |
| Target | HMG-CoA Reductase | [1][2] |
| pIC50 | 8.4 | [4] |
| IC50 | 4 nM | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Biochemical HMG-CoA Reductase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available HMG-CoA reductase activity assay kit. These kits typically measure the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
This compound
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (as provided in the kit)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations to be tested (e.g., 0.1 nM to 1 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
HMG-CoA reductase enzyme
-
Varying concentrations of this compound or vehicle control
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add HMG-CoA and NADPH solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration and the vehicle control.
-
Normalize the data by setting the velocity of the vehicle control as 100% activity.
-
Plot the percentage of HMG-CoA reductase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing this compound Concentration in a Cell-Based Cholesterol Synthesis Assay
This protocol describes how to determine the optimal concentration of this compound for inhibiting cholesterol synthesis in a cellular context.
Materials:
-
A relevant cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Reagents for a cholesterol quantification assay (e.g., a fluorescent or colorimetric assay kit)
-
96-well cell culture plates
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare this compound dilutions: Prepare a range of this compound concentrations in the cell culture medium. Include a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibition of cholesterol synthesis.
-
Cell Lysis and Cholesterol Quantification: After incubation, lyse the cells and measure the total cholesterol content in each well using a cholesterol quantification kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cholesterol levels to the vehicle control.
-
Plot the percentage of cholesterol synthesis against the logarithm of the this compound concentration.
-
Determine the effective concentration range for significant inhibition of cholesterol synthesis.
-
Troubleshooting Guides
Issue 1: No or Low Inhibition Observed in Biochemical Assay
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer are optimal for HMG-CoA reductase activity. Ensure the concentrations of enzyme, substrate, and NADPH are correct. |
| Enzyme Degradation | Use a fresh aliquot of the enzyme and keep it on ice during the experiment setup. Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| This compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to distinguish between specific inhibition and cell death. Use this compound concentrations that are non-toxic. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound to the medium. If precipitation occurs, consider using a lower concentration or a different solubilizing agent. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | This compound may have poor cell membrane permeability, resulting in a lower effective intracellular concentration. Consider using cell lines with known transporter expression or modify the compound for better uptake. |
| Cellular Efflux | The compound may be actively transported out of the cells by efflux pumps. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
| Cellular Metabolism of this compound | The compound may be metabolized to a less active form within the cells. LC-MS/MS analysis of cell lysates can be used to assess the stability of this compound. |
Visualizations
Caption: Cholesterol synthesis pathway highlighting the inhibition of HMG-CoA reductase by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMG-CoA Reductase | CymitQuimica [cymitquimica.com]
- 3. Functional significance of cholesterol metabolism in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compound 1 [PMID: 1895299] | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing L-645164 degradation in experiments
Welcome to the technical support center for L-645164. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a research chemical identified as (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. It belongs to the benzofuran (B130515) class of compounds, which are known for a wide range of biological activities.
Summary of Chemical Properties
| Property | Value | Source |
| CAS Number | 141645-16-1 | PubChem |
| Molecular Formula | C₁₉H₁₇NO₅ | PubChem |
| Molecular Weight | 339.34 g/mol | PubChem |
| Appearance | Pale yellow solid | LookChem[1] |
| Purity | >98% (by HPLC) | Clearsynth |
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container at refrigerator temperatures (2-8°C). Some suppliers recommend cold-chain transportation, suggesting that prolonged exposure to higher temperatures should be avoided.
Q3: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound (a nitrobenzofuran derivative) and general knowledge of drug stability, the following factors are potential causes of degradation:
-
Temperature: Elevated temperatures can accelerate the degradation of nitroaromatic compounds, which may undergo autocatalytic decomposition.[2][3]
-
Light: Benzofuran derivatives can be susceptible to photodegradation.[4] The presence of photosensitizers, which can be found in some experimental media, may enhance this process.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of functional groups present in the molecule. While specific data for this compound is unavailable, most drugs are generally most stable in a pH range of 4-8.[2]
-
Oxidation: this compound is incompatible with strong oxidizing agents. The presence of oxidizing agents in the experimental setup can lead to its chemical degradation.
-
Enzymatic Degradation: If used in biological systems, metabolic enzymes could potentially modify and degrade this compound.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of this compound degradation, leading to a lower effective concentration of the active compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Improper Storage | Verify that the compound has been consistently stored at 2-8°C and protected from light. If storage conditions have been compromised, consider using a fresh batch of the compound. |
| Degradation in Solution | Prepare fresh stock solutions for each experiment. Avoid storing stock solutions for extended periods, even at low temperatures, unless stability has been validated. |
| Photodegradation | Protect experimental setups from light by using amber-colored vials or by covering the apparatus with aluminum foil. |
| Thermal Degradation | Maintain a controlled temperature during your experiment. Avoid exposing the compound to high temperatures. |
| Reaction with Media Components | Ensure that the experimental buffer or medium does not contain strong oxidizing agents and is within a neutral pH range. |
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
The presence of unexpected peaks often points to the formation of degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, based on its structure, potential degradation could involve:
-
Hydrolysis: Cleavage of the ether bond in the benzofuran ring or other susceptible bonds under strongly acidic or basic conditions.
-
Oxidation: Modification of the phenol (B47542) group or other parts of the molecule by oxidizing agents.
-
Photoreactions: The nitroaromatic and benzofuran rings can be susceptible to various light-induced reactions.
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, potentially involving the nitro group.[2][3][5]
Suggested Workflow for Investigating Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact solvent and concentration will depend on the specific experimental requirements.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C for a short period (not to exceed 24 hours unless stability is confirmed).
Protocol 2: General Handling Recommendations for Experiments
To minimize degradation during an experiment:
-
Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot.
-
Minimize Light Exposure: Keep all solutions containing this compound protected from light.
-
Maintain Temperature Control: Ensure that the temperature of the experimental environment is controlled and stable.
-
pH Considerations: Use buffers within a neutral pH range (ideally 6-8) unless the experimental design requires otherwise. If extreme pH is necessary, the stability of this compound under these conditions should be validated.
-
Inert Atmosphere: For experiments sensitive to oxidation, consider preparing solutions and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Signaling Pathway Considerations
This compound is identified as a benzofuran derivative, a class of compounds with diverse biological activities. While the specific targets of this compound are not detailed in the provided search results, it is crucial to consider that its degradation could lead to a loss of specific biological activity or the emergence of off-target effects.
Hypothetical Impact of Degradation on a Signaling Pathway
The following diagram illustrates a hypothetical scenario where the degradation of this compound could impact a signaling pathway it is intended to inhibit.
Caption: The effect of this compound degradation on a target signaling pathway.
In this diagram, the intact this compound effectively inhibits its target protein, leading to a block in downstream signaling. However, if this compound degrades, it may no longer bind to its target, allowing the signaling pathway to proceed, which would compromise the experimental outcome.
For further information, please refer to the Safety Data Sheet (SDS) provided by your supplier. If you continue to experience issues, we recommend contacting the supplier's technical support for more specific guidance.
References
Technical Support Center: L-645,164 Assays
Welcome to the technical support center for L-645,164-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of L-645,164, a potent inhibitor of HMG-CoA reductase.
Frequently Asked Questions (FAQs)
Q1: What is L-645,164 and what is its primary mechanism of action?
A1: L-645,164 is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, L-645,164 blocks the conversion of HMG-CoA to mevalonate, thereby reducing the downstream production of cholesterol and other important molecules.
Q2: What type of assay is typically used to measure the inhibitory activity of L-645,164?
A2: The most common method is a spectrophotometric enzyme activity assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH as HMG-CoA is reduced to mevalonate by the HMG-CoA reductase enzyme. The presence of an inhibitor like L-645,164 will slow down the rate of NADPH consumption, leading to a smaller decrease in absorbance over time.
Q3: What is the recommended solvent for preparing a stock solution of L-645,164?
Q4: Are there any known off-target effects of L-645,164 that I should be aware of?
A4: The primary target of L-645,164 is HMG-CoA reductase. However, like other HMG-CoA reductase inhibitors (statins), it is possible that it may have pleiotropic effects downstream of the mevalonate pathway. These can include impacts on protein prenylation, which may affect the function of small GTPases like Rho and Rac. While a direct link to adenylyl cyclase inhibition is not strongly supported by the provided information, researchers should be mindful of potential broader cellular effects, especially in cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal or no enzyme activity | 1. Degraded NADPH: NADPH is sensitive to light and repeated freeze-thaw cycles. 2. Inactive Enzyme: Improper storage or handling of the HMG-CoA reductase enzyme. 3. Contaminated Reagents: Buffers or water may contain impurities that interfere with the assay. | 1. Prepare fresh NADPH solution for each experiment and protect it from light. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. 3. Use high-purity water and freshly prepared buffers. |
| Inconsistent or non-reproducible results | 1. Precipitation of L-645,164: The compound may precipitate when diluted into the aqueous assay buffer. 2. Variable final DMSO concentration: Different concentrations of DMSO across wells can affect enzyme activity. 3. Pipetting errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. | 1. Visually inspect for precipitation after dilution. Consider using a small percentage of a co-solvent or performing serial dilutions. 2. Ensure the final concentration of DMSO is consistent across all wells, including controls. 3. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing master mixes. |
| Lower than expected inhibition by L-645,164 | 1. Incorrect concentration of L-645,164: Errors in stock solution preparation or dilution. 2. Degradation of L-645,164: The compound may not be stable under the assay conditions (e.g., pH, temperature). 3. High substrate concentration: The concentration of HMG-CoA may be too high, leading to competitive displacement of the inhibitor. | 1. Verify the calculations for stock solution and dilutions. Confirm the purity of the L-645,164 solid. 2. Investigate the stability of L-645,164 in the assay buffer. Prepare fresh dilutions for each experiment. 3. Optimize the HMG-CoA concentration to be near its Km value to increase sensitivity to competitive inhibitors. |
| Assay signal drifts over time | 1. Instability of NADPH: As mentioned, NADPH can degrade over the course of the assay. 2. Temperature fluctuations: Inconsistent temperature control can affect enzyme kinetics. | 1. Minimize the duration of the assay and read the plate immediately after adding all components. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
L-645,164
-
DMSO (or other suitable solvent)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of L-645,164 in DMSO.
-
Prepare working solutions of HMG-CoA and NADPH in assay buffer. Keep on ice.
-
Dilute the HMG-CoA reductase enzyme in cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Assay buffer, HMG-CoA, NADPH, and enzyme solution.
-
Inhibitor Wells: Assay buffer, HMG-CoA, NADPH, enzyme solution, and varying concentrations of L-645,164 (prepared by diluting the stock solution).
-
-
Ensure the final volume in each well is the same.
-
-
Reaction Initiation and Measurement:
-
The reaction can be initiated by adding either the enzyme or the HMG-CoA substrate.
-
Immediately after adding the final reagent, start measuring the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Normalize the rates of the inhibitor wells to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the L-645,164 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: L-645,164 inhibits the HMG-CoA reductase enzyme.
Caption: Workflow for HMG-CoA reductase inhibition assay.
References
Interpreting unexpected results with L-645164
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-645164, a potent HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol and other isoprenoids.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and expected effect of this compound is the reduction of intracellular cholesterol levels. However, due to the inhibition of the mevalonate (B85504) pathway, a variety of downstream cellular processes can be affected. These "pleiotropic" effects are common to HMG-CoA reductase inhibitors and may include:
-
Modulation of Rho GTPase activity: Inhibition of the mevalonate pathway reduces the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases like Rho, Rac, and Ras.
-
Anti-inflammatory effects: HMG-CoA reductase inhibitors have been shown to reduce the expression of pro-inflammatory cytokines.
-
Improved endothelial function: These inhibitors can increase the expression and activity of endothelial nitric oxide synthase (eNOS).
-
Anti-proliferative and pro-apoptotic effects: By disrupting cholesterol synthesis and isoprenoid-dependent signaling, this compound may inhibit cell proliferation and induce apoptosis in certain cell types.[1]
Q3: Are there any known unique toxicities associated with this compound?
A3: Yes, a study in beagle dogs indicated that this compound, due to its unique monofluorinated-biphenyl structure, may cause a distinct spectrum of lesions compared to other HMG-CoA reductase inhibitors.[2] These included subcapsular lenticular opacities and central nervous system (CNS) lesions at high doses.[2] While these effects were observed in an animal model, they suggest that this compound may have off-target effects not typical of the statin class, warranting careful observation in experimental systems.
Troubleshooting Guide
Unexpected Result 1: Altered Cell Morphology and Adhesion
Question: After treating my cells with this compound, I observed significant changes in cell morphology; they appear rounded and are detaching from the culture plate. Is this expected?
Possible Cause: This is a potential, though often unexpected, on-target effect of potent HMG-CoA reductase inhibition. The observed changes are likely due to the disruption of Rho GTPase signaling. Rho proteins are crucial for maintaining the actin cytoskeleton, cell adhesion, and morphology. Their function is dependent on prenylation, a post-translational modification that requires isoprenoid intermediates from the mevalonate pathway.
Troubleshooting Steps:
-
Confirm HMG-CoA Reductase Inhibition:
-
Perform a Western blot to check for a compensatory upregulation of HMG-CoA reductase protein levels, a common cellular response to its inhibition.
-
Use a commercial HMG-CoA reductase activity assay kit to confirm enzymatic inhibition in cell lysates.
-
-
Rescue Experiment with Mevalonate Pathway Intermediates:
-
Co-incubate your cells with this compound and mevalonic acid, farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP).
-
If the morphological changes are reversed, it strongly suggests the phenotype is due to the inhibition of the mevalonate pathway.
-
-
Assess Rho GTPase Localization and Activity:
-
Perform immunofluorescence to observe the localization of Rho family proteins. Inhibition of prenylation will lead to their mislocalization from the membrane to the cytosol.
-
Use a Rho GTPase activation assay (e.g., a pull-down assay) to measure the levels of active, GTP-bound Rho.
-
Experimental Protocol: Mevalonate Rescue Experiment
-
Cell Seeding: Plate cells at a density that allows for optimal growth and visualization.
-
Treatment Preparation: Prepare stock solutions of this compound, mevalonic acid, FPP, and GGPP.
-
Incubation: Treat cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
This compound + Mevalonic acid
-
This compound + FPP
-
This compound + GGPP
-
-
Observation: Monitor cell morphology over 24-72 hours using phase-contrast microscopy.
-
Analysis: Quantify cell rounding and detachment through image analysis or by counting adherent versus non-adherent cells.
Expected Outcomes of Mevalonate Rescue
| Treatment Group | Expected Cell Morphology | Expected Rho Localization |
| Vehicle Control | Normal, spread morphology | Membrane-associated |
| This compound | Rounded, detached | Cytosolic |
| This compound + Mevalonic Acid | Normal, spread morphology | Membrane-associated |
| This compound + FPP | Partially restored morphology | Partially membrane-associated |
| This compound + GGPP | Fully restored morphology | Membrane-associated |
Signaling Pathway: HMG-CoA Reductase and Downstream Effects
References
Navigating the Stability and Storage of L-645164: A Technical Guide
For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical compounds is paramount to experimental success. This guide provides a comprehensive overview of the stability and storage conditions for L-645164, along with troubleshooting advice and frequently asked questions to support your research endeavors.
Proper handling and storage are critical for maintaining the efficacy and reliability of this compound. Factors such as temperature, humidity, and light exposure can significantly impact its stability and shelf life. Adherence to the recommended guidelines is essential to prevent degradation and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solid at -20°C. It is advisable to store it in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound once it is in solution?
Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents can differ, so it is crucial to consult solvent-specific stability data if available.
Q3: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the solid or solution. However, chemical degradation may not always be visible. If there are concerns about the stability of the compound, it is recommended to perform analytical tests such as HPLC to assess its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound has been stored at the correct temperature and protected from light and moisture. Prepare fresh solutions for each experiment. |
| Reduced potency of the compound | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Precipitate formation in the solution | Poor solubility or supersaturation in the chosen solvent. | Gently warm the solution and sonicate to aid dissolution. If the precipitate persists, consider preparing a fresh solution at a lower concentration. |
Experimental Workflow for Handling this compound
To ensure consistent and reliable experimental outcomes, a standardized workflow for handling this compound is crucial. The following diagram outlines the recommended steps from receiving the compound to its use in an assay.
Caption: Recommended workflow for handling this compound.
By following these guidelines, researchers can be more confident in the integrity of their this compound samples, leading to more reproducible and reliable experimental data.
Technical Support Center: Enhancing the In Vitro Efficacy of L-645,164
Welcome to the technical support center for L-645,164. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of L-645,164, a potent HMG-CoA reductase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Understanding L-645,164
L-645,164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] This pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids necessary for essential cellular processes.[1][3] By inhibiting HMG-CoA reductase, L-645,164 blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the downstream production of cholesterol and isoprenoids.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-645,164?
A1: L-645,164 is an inhibitor of HMG-CoA reductase.[2] This enzyme catalyzes a critical step in the synthesis of cholesterol and other essential molecules.[1][4] Inhibition of HMG-CoA reductase leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors, enhancing the clearance of low-density lipoproteins from the extracellular environment.[4][5][6]
Q2: What are the expected downstream effects of L-645,164 in a cellular context?
A2: Inhibition of HMG-CoA reductase by L-645,164 can lead to a variety of downstream effects beyond cholesterol reduction. These "pleiotropic" effects are largely due to the depletion of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][7] These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rac.[7] Disruption of prenylation can impact various signaling pathways, including:
-
PI3K/Akt Pathway: Statins have been shown to activate the Akt signaling pathway, which is involved in cell survival, proliferation, and angiogenesis.[8][9]
-
RAS/MAPK/ERK Pathway: This pathway, crucial for cell proliferation and differentiation, can be affected by the inhibition of Ras prenylation.[1][10]
-
Rho Kinase (ROCK) Pathway: Inhibition of Rho prenylation can affect the cytoskeleton, cell adhesion, and migration.[11]
Q3: I am not observing the expected inhibitory effect of L-645,164. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy in your in vitro experiments. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include suboptimal compound concentration, inappropriate incubation time, issues with cell line selection, and problems with the compound's solubility or stability.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with HMG-CoA reductase inhibitors like L-645,164.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Suboptimal Concentration: The concentration of L-645,164 may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration range and the IC50 value for your specific cell line and assay. It is often necessary to test concentrations significantly higher than plasma levels observed in vivo.[12][13] |
| Inappropriate Incubation Time: The duration of exposure may be insufficient for the compound to exert its effects. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. The effects of statins on cell proliferation and apoptosis are often time-dependent.[14][15] | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to HMG-CoA reductase inhibitors. | Consider using a different cell line that is known to be sensitive to statins. The expression levels of HMG-CoA reductase and drug transporters can vary between cell lines.[16] | |
| Compound Solubility/Stability: L-645,164 may not be fully dissolved or could be degrading in the culture medium. | Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before adding it to the medium. Prepare fresh stock solutions regularly and check for precipitation. The stability of similar compounds can be influenced by factors like pH and temperature.[17] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques to seed cells evenly. |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Assay Interference: Components of the assay may be interfering with the readout. | Run appropriate controls, including vehicle-only controls and positive controls (e.g., a well-characterized statin like atorvastatin). | |
| Unexpected or off-target effects | Pleiotropic Effects: The observed phenotype may be a result of the compound's impact on pathways other than cholesterol synthesis. | Investigate the involvement of downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) using specific inhibitors or readouts for these pathways. Co-incubation with mevalonate or its downstream products (FPP, GGPP) can help confirm that the effects are on-target.[18] |
| High Compound Concentration: Very high concentrations can lead to non-specific cytotoxicity. | Refer to the dose-response curve to ensure you are working within a relevant and specific concentration range. Be aware that many in vitro studies use statin concentrations that are much higher than physiological levels.[12][13] |
Quantitative Data Summary
While specific in vitro data for L-645,164 is limited in publicly available literature, the following table provides IC50 values for other HMG-CoA reductase inhibitors (statins) in various contexts. This data can serve as a reference for designing your experiments with L-645,164.
| Compound | Assay Type/Cell Line | IC50 Value | Reference |
| Pravastatin | HMG-CoA Reductase Enzymatic Assay | 40.6 nM | [19] |
| Atorvastatin | HMG-CoA Reductase Enzymatic Assay | 8.2 nM | [20] |
| Simvastatin | HMG-CoA Reductase Enzymatic Assay | 11.2 nM | [20] |
| Rosuvastatin | HMG-CoA Reductase Enzymatic Assay | 5.4 nM | [20] |
| Caffeic Acid | HMG-CoA Reductase Enzymatic Assay | 10.162 µM | [19] |
| Carvacrol | HMG-CoA Reductase Enzymatic Assay | 78.23 ± 2.21 µM | [21] |
| Geraniol | HMG-CoA Reductase Enzymatic Assay | 72.91 ± 2.92 µM | [21] |
| Simvastatin | MDA-MB-231 Breast Cancer Cells (72h) | 7.979 ± 0.201 µM | [15] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the assay format, cell type, and incubation time.[12]
Experimental Protocols
HMG-CoA Reductase Activity Assay (In Vitro Enzymatic Assay)
This protocol is adapted from commercially available HMG-CoA reductase assay kits and published literature.[19][22][23][24][25]
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)[22]
-
L-645,164 and a positive control inhibitor (e.g., pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate in each well of the microplate.
-
Add L-645,164 at various concentrations to the appropriate wells. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of L-645,164 relative to the vehicle control and calculate the IC50 value.
Cell Proliferation Assay (Cell-Based Assay)
This protocol outlines a general method to assess the effect of L-645,164 on the proliferation of a chosen cell line.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
L-645,164
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for quantifying ATP)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of L-645,164 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of L-645,164. Include vehicle control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways Affected by L-645,164
Caption: HMG-CoA Reductase signaling pathway and the inhibitory action of L-645,164.
General Experimental Workflow for In Vitro Testing
Caption: A general workflow for the in vitro evaluation of L-645,164.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. HMG-CoA reductase inhibitors promote cholesterol-dependent Akt/PKB translocation to membrane domains in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. The role of HMG-CoA reductase inhibition in endothelial dysfunction and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 17. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Statins Inhibit the Proliferation and Induce Cell Death of Human Papilloma Virus Positive and Negative Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. tandfonline.com [tandfonline.com]
- 22. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to HMG-CoA Reductase Inhibition: L-645,164 vs. Lovastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: L-645,164 and lovastatin (B1675250). While both compounds target the rate-limiting enzyme in cholesterol biosynthesis, they differ significantly in their origin, chemical structure, and available quantitative inhibitory data. This document synthesizes the available experimental information to offer an objective overview for research and development purposes.
Introduction to the Inhibitors
Lovastatin , a well-characterized statin, is a fermentation product derived from Aspergillus terreus. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which acts as a potent competitive inhibitor of HMG-CoA reductase.[1][2] Its discovery and development were pivotal in the therapeutic management of hypercholesterolemia.[3]
L-645,164 is described as a potent, synthetic monofluorinated-biphenyl inhibitor of HMG-CoA reductase. Its unique chemical structure sets it apart from fermentation-derived statins like lovastatin. While detailed in vitro potency data is not widely published, in vivo studies have suggested comparable pharmacological efficacy to lovastatin at equipotent doses.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Type | In Vitro Potency (IC50) | In Vitro Potency (Ki) | Key Characteristics |
| L-645,164 | Synthetic | Not Publicly Available | Not Publicly Available | Described as a "potent inhibitor". Structurally unique monofluorinated-biphenyl. |
| Lovastatin | Natural Product (Fermentation-derived) | 2.3 - 5 nM[2] | 0.6 - 1.4 nM[4] | Well-established potent, competitive inhibitor. Prodrug requiring in vivo activation. |
Mechanism of Action: HMG-CoA Reductase Inhibition
Both L-645,164 and lovastatin function by inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. By blocking this step, these inhibitors reduce the endogenous production of cholesterol. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
dot graph "HMG_CoA_Reductase_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_pathway" { label="Cholesterol Biosynthesis Pathway"; bgcolor="#F1F3F4"; "HMG_CoA" [label="HMG-CoA", fillcolor="#FFFFFF"]; "Mevalonate" [label="Mevalonate", fillcolor="#FFFFFF"]; "Cholesterol" [label="Cholesterol", fillcolor="#FFFFFF"];
}
subgraph "cluster_inhibitors" { label="Inhibitors"; bgcolor="#F1F3F4"; "L_645164" [label="L-645,164", fillcolor="#FBBC05"]; "Lovastatin" [label="Lovastatin", fillcolor="#FBBC05"]; }
"L_645164" -> "HMG_CoA_Reductase_Enzyme" [label="Inhibits", style=dashed, color="#EA4335"]; "Lovastatin" -> "HMG_CoA_Reductase_Enzyme" [label="Inhibits", style=dashed, color="#EA4335"];
"HMG_CoA_Reductase_Enzyme" [label="HMG-CoA Reductase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"HMG_CoA" -> "HMG_CoA_Reductase_Enzyme" [style=invis]; "HMG_CoA_Reductase_Enzyme" -> "Mevalonate" [style=invis];
} caption: "Mechanism of HMG-CoA Reductase Inhibition"
Experimental Protocols
The following outlines a typical experimental protocol for determining the in vitro inhibitory activity of compounds against HMG-CoA reductase. This spectrophotometric assay is widely used and is based on measuring the decrease in absorbance of NADPH, which is consumed during the enzymatic reaction.
HMG-CoA Reductase Inhibition Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: A buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing potassium chloride (KCl), ethylenediaminetetraacetic acid (EDTA), and dithiothreitol (B142953) (DTT).
-
HMG-CoA Reductase: A purified, recombinant catalytic domain of human HMG-CoA reductase.
-
Substrate Solution: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) dissolved in the assay buffer.
-
Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) dissolved in the assay buffer.
-
Inhibitor Solutions: Serial dilutions of the test compounds (e.g., L-645,164, lovastatin) and a positive control (e.g., pravastatin) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells of a UV-transparent 96-well microplate.
-
Add the inhibitor solutions to the respective test wells. For control wells, an equivalent volume of the solvent is added.
-
Add the HMG-CoA reductase enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the HMG-CoA substrate and NADPH cofactor solutions to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader set to a kinetic mode. Readings are typically taken every 15-30 seconds for a duration of 10-20 minutes at 37°C.
-
-
Data Analysis:
-
The rate of NADPH consumption is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor) wells.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Observations and Toxicological Profile
A study in beagle dogs provides some of the only available comparative data for L-645,164 and lovastatin. While not a direct measure of in vitro potency, the study noted that pharmacologically equipotent doses of L-645,164 resulted in significantly higher plasma drug levels compared to lovastatin. This study also highlighted a key toxicological difference: the administration of high doses of L-645,164 was associated with the development of subcapsular lenticular opacities (cataracts) in dogs, a finding not observed with atorvastatin (B1662188) in similar studies.[5][6] This suggests that while potentially having similar in vivo efficacy in lowering cholesterol, the toxicological profiles of these two compounds may differ significantly, possibly due to their distinct chemical structures and resulting pharmacokinetic properties.
Conclusion
Lovastatin is a well-established, potent, naturally-derived inhibitor of HMG-CoA reductase with extensive quantitative data supporting its efficacy. L-645,164 is also a potent inhibitor, distinguished by its synthetic origin and unique monofluorinated-biphenyl structure. While direct in vitro comparative potency data for L-645,164 is lacking, in vivo studies suggest a comparable pharmacological effect to lovastatin. However, important differences in their toxicological profiles have been noted, underscoring that distinct chemical scaffolds targeting the same enzyme can have divergent biological consequences. Further research is required to fully elucidate the quantitative inhibitory profile and the structure-activity relationship of L-645,164 in comparison to established statins like lovastatin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 5. Atorvastatin is not cataractogenic in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the etiology of subcapsular lenticular opacities produced in dogs receiving HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alternative HMG-CoA Reductase Inhibitors to L-645,164
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available and widely studied HMG-CoA reductase inhibitors, offering alternatives to the experimental compound L-645,164. L-645,164 is a potent, synthetic monofluorinated-biphenyl inhibitor of HMG-CoA reductase.[1] While effective, its unique structure has been associated with specific toxicities in preclinical studies, such as central nervous system lesions, which have not been observed with other structurally distinct HMG-CoA reductase inhibitors.[1] This necessitates a comparative evaluation of alternative compounds for research and development purposes.
The primary alternatives to L-645,164 are statins, a class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis.[2][3] These inhibitors are broadly categorized into lipophilic (e.g., Atorvastatin, Simvastatin, Fluvastatin) and hydrophilic (e.g., Pravastatin) compounds, which can influence their pharmacokinetic properties and pleiotropic effects.[4][5]
Quantitative Comparison of Inhibitor Potency
The efficacy of HMG-CoA reductase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for several widely used statins against HMG-CoA reductase. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value (nM) | Type | Notes |
| Rosuvastatin | 5.4 | Hydrophilic | |
| Atorvastatin | 8.2 | Lipophilic | Active in its acid form.[5] |
| Simvastatin | 11.2 | Lipophilic (Prodrug) | Administered as an inactive lactone, hydrolyzed to the active acid form in vivo.[5] |
| Pitavastatin | 3 - 20 | Lipophilic | Range from a comparative study.[2] |
| Fluvastatin | 3 - 20 | Lipophilic | Range from a comparative study.[2] |
| Pravastatin | 44.1 | Hydrophilic | Does not undergo significant metabolism via Cytochrome P450.[5] |
| Lovastatin | - | Lipophilic (Prodrug) | One of the earliest statins, also a prodrug requiring in vivo activation.[5] |
Data compiled from multiple sources. Specific IC50 values can vary based on experimental conditions.[2][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the HMG-CoA reductase pathway and a typical experimental workflow for an inhibitor screening assay.
Caption: The Mevalonate Pathway and Point of Inhibition.
Caption: Workflow for HMG-CoA Reductase Inhibitor Screening.
Experimental Protocol: HMG-CoA Reductase Activity Assay
This protocol is a synthesized methodology based on commercially available assay kits for determining HMG-CoA reductase inhibition.[7][8][9]
Objective: To measure the inhibitory effect of test compounds on HMG-CoA reductase activity by monitoring the rate of NADPH oxidation.
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH.[3] The decrease in NADPH concentration can be measured spectrophotometrically by the reduction in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.0)
-
Test inhibitors (dissolved in an appropriate solvent like DMSO)
-
Positive control inhibitor (e.g., Pravastatin or Atorvastatin)[7]
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer capable of kinetic reads at 340 nm and temperature control (37°C)
Procedure:
-
Reagent Preparation:
-
Thaw all components on ice. Prepare working solutions as required.
-
Pre-warm the assay buffer to 37°C.[8]
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor. The final solvent concentration in all wells should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Prepare wells for each condition: Blank (no enzyme), Negative Control (enzyme, no inhibitor), Positive Control (enzyme + known inhibitor), and Test Wells (enzyme + test inhibitor at various concentrations).
-
In a 96-well plate, add the following to the appropriate wells in order:
-
Assay Buffer
-
Test Inhibitor or Solvent Control
-
NADPH solution
-
HMG-CoA Reductase enzyme solution
-
-
Bring the total volume in each well to the desired pre-reaction volume (e.g., 190 µL) with assay buffer. Mix gently.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells (e.g., 10 µL).
-
Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm.[10]
-
Record readings every 20-30 seconds for a period of 5-10 minutes at 37°C.[8][9]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_Neg_Control - Rate_Test_Well) / Rate_Neg_Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) on the resulting data.
-
References
- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 4. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of L-645,164 and Natural HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic HMG-CoA reductase inhibitor, L-645,164, and naturally occurring inhibitors of the same enzyme, a critical target in cholesterol biosynthesis. The information presented herein is intended to support research and development efforts in the field of lipid-lowering therapeutics.
Introduction to HMG-CoA Reductase and its Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of this enzyme is a well-established strategy for lowering plasma cholesterol levels, thereby reducing the risk of cardiovascular diseases. Natural inhibitors of HMG-CoA reductase, such as lovastatin (B1675250) and pravastatin, were originally discovered in fungi and have paved the way for the development of a blockbuster class of drugs known as statins.[1] L-645,164 is a synthetic, monofluorinated-biphenyl compound also designed to inhibit this key enzyme.[2]
Quantitative Comparison of Inhibitory Potency
A study in beagle dogs revealed that to achieve a pharmacological effect equivalent to that of lovastatin and simvastatin, plasma concentrations of L-645,164 needed to be approximately one order of magnitude higher.[2] This suggests that, on a concentration basis in a physiological setting, L-645,164 is less potent than these natural statins.
The table below summarizes the reported IC50 values for several well-characterized natural HMG-CoA reductase inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.
| Inhibitor | IC50 (in vitro) | Source Organism | Reference |
| Lovastatin | 24 nM (Hep G2 cells) | Aspergillus terreus | [3] |
| Pravastatin | 95 nM (Hep G2 cell homogenates) | Nocardia autotrophica (bioconversion of mevastatin) | [3] |
| Mevastatin (B1676542) | 23 nM | Penicillium citrinum | [1] |
| Simvastatin | 18 nM (Hep G2 cell homogenates) | Semisynthetic derivative of lovastatin | [3] |
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
A common method to determine the inhibitory activity of compounds against HMG-CoA reductase is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
Materials and Reagents:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA and dithiothreitol)
-
Test inhibitor (e.g., L-645,164 or natural statin) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer at desired concentrations. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations (or solvent control), and the HMG-CoA reductase enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA and NADPH solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing Key Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Cholesterol Biosynthesis Pathway and the point of inhibition by HMG-CoA reductase inhibitors.
Caption: A generalized workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
While L-645,164 is a potent inhibitor of HMG-CoA reductase, in vivo evidence suggests it may be less potent than some naturally derived statins like lovastatin and simvastatin. The provided data and protocols offer a framework for the direct, quantitative comparison of L-645,164 with a panel of natural inhibitors in a controlled laboratory setting. Such studies are essential for the continued development of novel and effective lipid-lowering agents.
References
- 1. mevastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel pyranopyrones derived from engineered aromatic polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-645,164 and Atorvastatin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the HMG-CoA reductase inhibitors L-645,164 and atorvastatin (B1662188). Due to a lack of direct head-to-head clinical studies, this comparison is based on available preclinical and clinical data for each compound individually.
Executive Summary
Both L-645,164 and atorvastatin are potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Atorvastatin is a widely prescribed, synthetic lipid-lowering agent with extensive clinical data supporting its efficacy and safety in treating dyslipidemia and reducing cardiovascular disease risk.[1][2] L-645,164, a structurally unique monofluorinated-biphenyl compound, has been identified as a potent HMG-CoA reductase inhibitor in preclinical studies. However, publicly available data on its clinical efficacy in humans is not available, limiting a direct comparison of its therapeutic potential against atorvastatin. This guide will summarize the existing data for both compounds to offer a comparative perspective for research and development purposes.
Mechanism of Action: Inhibition of Cholesterol Synthesis
Both L-645,164 and atorvastatin function by competitively inhibiting HMG-CoA reductase.[1][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1] By blocking this step, these inhibitors decrease the endogenous production of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1]
Below is a diagram illustrating the cholesterol biosynthesis pathway and the site of action for HMG-CoA reductase inhibitors.
Quantitative Data Comparison
Direct comparative efficacy data from head-to-head studies is unavailable. The following tables summarize the available quantitative data for each compound.
Atorvastatin: Clinical Efficacy in Lipid Reduction
Atorvastatin has demonstrated significant dose-dependent reductions in LDL cholesterol in numerous clinical trials.[4][5]
| Atorvastatin Dose | Mean LDL-C Reduction (%) |
| 10 mg/day | 36% - 37.1% |
| 20 mg/day | - |
| 40 mg/day | - |
| 80 mg/day | 51.7% - 53% |
| (Data compiled from multiple clinical trials)[4][5] |
L-645,164: Preclinical Data
Quantitative data on the lipid-lowering efficacy of L-645,164 in humans is not publicly available. A toxicology study in beagle dogs reported "substantial decreases in circulating serum cholesterol concentrations."[3] Without specific percentage reductions or dose-response data, a direct comparison to atorvastatin's clinical efficacy is not possible.
In Vitro Potency: HMG-CoA Reductase Inhibition
While a specific IC50 value for L-645,164 was not found in the searched literature, it is described as a "potent inhibitor" of HMG-CoA reductase.[3] For comparison, atorvastatin has a reported IC50 of 154 nM for HMG-CoA reductase inhibition.[6]
| Compound | Target | IC50 |
| Atorvastatin | HMG-CoA Reductase | 154 nM |
| L-645,164 | HMG-CoA Reductase | Potent Inhibitor (Specific IC50 not found) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a common method for measuring the in vitro activity of HMG-CoA reductase and assessing the inhibitory potential of compounds like L-645,164 and atorvastatin. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of HMG-CoA to mevalonate.[7]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (L-645,164, atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme in each well of the microplate.
-
Add the test compound (L-645,164 or atorvastatin) at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Initiate the reaction by adding the substrate, HMG-CoA, to all wells.
-
Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals for a specified period (e.g., 10-30 minutes).
-
The rate of NADPH consumption is determined from the linear phase of the reaction curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Clinical Trial Protocol for Lipid-Lowering Efficacy (Atorvastatin)
The following describes a typical protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a lipid-lowering agent like atorvastatin.[8]
Study Design:
-
Phase: Typically Phase III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with primary hypercholesterolemia or mixed dyslipidemia.
-
Intervention: Patients are randomized to receive a fixed dose of atorvastatin (e.g., 10, 20, 40, or 80 mg) or a matching placebo once daily for a specified duration (e.g., 12 weeks).
-
Primary Endpoint: Percent change in LDL-C from baseline to the end of the treatment period.
-
Secondary Endpoints: Percent change in total cholesterol, triglycerides, HDL-C, and apolipoprotein B. Safety and tolerability assessments.
Methodology:
-
Screening and Baseline: Eligible participants undergo a washout period for any existing lipid-lowering medications and are placed on a standard diet (e.g., NCEP Step 1 diet). Baseline lipid profiles are established from fasting blood samples.
-
Randomization and Treatment: Patients are randomly assigned to a treatment group.
-
Lipid Panel Analysis: Fasting blood samples are collected at specified intervals (e.g., weeks 2, 4, 8, and 12) for lipid panel analysis. A standard lipid panel includes measurements of total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol is typically calculated using the Friedewald equation, unless triglycerides are elevated, in which case a direct measurement may be used.[9]
-
Safety Monitoring: Adverse events are recorded throughout the study. Liver function tests and creatine (B1669601) kinase levels are monitored.
-
Statistical Analysis: The primary efficacy endpoint is analyzed by comparing the mean percent change in LDL-C between the atorvastatin and placebo groups.
Conclusion
Atorvastatin is a well-established HMG-CoA reductase inhibitor with a wealth of clinical data supporting its efficacy in lowering LDL cholesterol and reducing cardiovascular risk. L-645,164 has been identified as a potent inhibitor of the same target in preclinical models. However, the absence of publicly available clinical trial data for L-645,164 makes a direct comparison of their therapeutic efficacy and safety profiles impossible at this time. Further research, including head-to-head preclinical and clinical studies, would be necessary to fully elucidate the comparative performance of these two compounds. This guide provides a framework for understanding their mechanisms and the experimental approaches required for their evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid-lowering efficacy of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A brief review paper of the efficacy and safety of atorvastatin in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Synergistic effects of L-645164 with other compounds
As a potent HMG-CoA reductase inhibitor, L-645,164 has been evaluated for its pharmacological and toxicological properties.[1] However, publicly available scientific literature lacks specific studies detailing the synergistic effects of L-645,164 in combination with other compounds. Research into the synergistic interactions of therapeutic agents is a complex field, often requiring extensive preclinical and clinical investigation to identify optimal combination therapies that can enhance efficacy and overcome resistance.[2][3][4]
General Principles of Synergistic Drug Interactions
The concept of synergy in pharmacology refers to the interaction of two or more drugs to produce a combined effect greater than the sum of their separate effects. This can be a highly desirable outcome in drug development, potentially leading to lower required doses, reduced toxicity, and improved therapeutic outcomes.[2][4] The mechanisms underlying synergistic effects are varied and can include:
-
Targeting different pathways: Two drugs may act on different but complementary signaling pathways involved in a disease process. By inhibiting multiple nodes in a network, the combination can be more effective than targeting a single point.
-
Overcoming resistance: Cancer cells, for example, can develop resistance to a single therapeutic agent. A combination of drugs can target both the primary oncogenic driver and the resistance mechanisms.[2][4]
-
Pharmacokinetic interactions: One drug may alter the absorption, distribution, metabolism, or excretion of another, leading to increased bioavailability and efficacy. These interactions often involve metabolic enzymes like the cytochrome P450 family or drug transporters such as P-glycoprotein.[5][6][7]
Investigating Synergistic Effects: A Methodological Overview
While specific experimental data for L-645,164 in combination therapies is not available, a general workflow for investigating such effects would typically involve the following stages:
-
In Vitro Screening: Initial studies are often conducted on cell lines to assess the effects of drug combinations across a range of concentrations. This allows for the calculation of synergy scores using models such as the Loewe additivity or Bliss independence models.
-
Mechanism of Action Studies: Once synergy is identified, further in vitro experiments are performed to elucidate the underlying molecular mechanisms. This can involve techniques like western blotting, qPCR, and reporter assays to examine changes in protein expression and signaling pathway activation.
-
In Vivo Validation: Promising combinations are then tested in animal models to evaluate their efficacy and safety in a whole-organism context. These studies monitor disease progression and potential toxicities.
-
Clinical Trials: The most promising combinations from preclinical studies may then proceed to clinical trials in humans to determine their therapeutic benefit and safety profile in patients.
Below is a generalized workflow for identifying and validating synergistic drug combinations.
Caption: A generalized workflow for the discovery and development of synergistic drug combinations.
Potential Signaling Pathways for HMG-CoA Reductase Inhibitors
Given that L-645,164 is an HMG-CoA reductase inhibitor, its primary mechanism of action is the inhibition of the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of cholesterol and other essential isoprenoids. The potential for synergistic interactions with other compounds could lie in targeting pathways that are either downstream or parallel to the effects of HMG-CoA reductase inhibition.
For instance, in the context of cancer, where statins (another class of HMG-CoA reductase inhibitors) have been studied, combination therapies often target pathways involved in cell proliferation, survival, and angiogenesis, which can be influenced by the products of the mevalonate pathway.
The diagram below illustrates a simplified overview of the HMG-CoA reductase pathway and potential points of synergistic intervention.
Caption: A simplified diagram of the HMG-CoA reductase pathway and a hypothetical point of synergistic intervention.
Conclusion
While the specific synergistic effects of L-645,164 with other compounds are not documented in the available literature, the principles of combination therapy and the known mechanism of HMG-CoA reductase inhibitors provide a framework for potential future investigations. The development of effective combination therapies requires a thorough understanding of the underlying biological pathways and rigorous experimental validation.[8][9][10] Researchers and drug development professionals interested in the potential of L-645,164 would need to undertake de novo studies to explore its synergistic potential.
References
- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Precision Combination Therapies Based on Recurrent Oncogenic Coalterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug interactions due to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Drug-Drug Interaction Studies to Evaluate the Effects of a P-Glycoprotein Inhibitor, CYP3A Inhibitors, and a CYP3A Inducer on the Pharmacokinetics of Naldemedine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology [mdpi.com]
- 10. Prevalence of potential drug–drug interactions with disease‐specific treatments in patients with pulmonary arterial hypertension or chronic thromboembolic pulmonary hypertension: A registry study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
